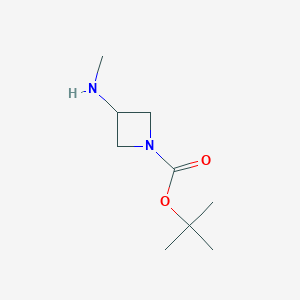

Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Description

The exact mass of the compound Tert-butyl 3-(methylamino)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-(methylamino)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(methylamino)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(methylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRBSEYIEDTNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963394 | |

| Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454703-20-9 | |

| Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 3-(methylamino)azetidine-1-carboxylate

CAS Number: 454703-20-9

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via reductive amination, and explores its significant applications in drug discovery, particularly in the development of therapeutics for neurological disorders. Included are structured data tables for easy reference and graphical visualizations of the synthetic workflow and its role in modulating G-protein coupled receptor (GPCR) signaling pathways, providing a vital resource for researchers, scientists, and professionals in drug development.

Introduction

Tert-butyl 3-(methylamino)azetidine-1-carboxylate, also known as 1-Boc-3-(methylamino)azetidine, is a synthetically versatile azetidine derivative. The four-membered azetidine ring is a desirable scaffold in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a rigid, three-dimensional structure that can be strategically modified to interact with biological targets.[1][2] This compound, featuring a protected amine and a secondary methylamino group, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutics for neurological diseases like Parkinson's disease and Tourette's syndrome.[3] Its structural motifs are increasingly found in molecules targeting G-protein coupled receptors (GPCRs) and other key signaling proteins.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of tert-butyl 3-(methylamino)azetidine-1-carboxylate is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data for Tert-butyl 3-(methylamino)azetidine-1-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 454703-20-9 | |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | Colorless liquid or solid | [2] |

| Purity | ≥95% - ≥99% (GC) | |

| Solubility | Slightly soluble in water. | |

| Storage Conditions | 0-8 °C, under inert gas, away from air and oxidizing agents. | [2] |

| SMILES | CN[C@H]1CN(C1)C(=O)OC(C)(C)C | |

| InChI Key | CHRBSEYIEDTNSC-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Reaction Scheme:

References

Technical Guide: Physical Properties of Tert-butyl 3-(methylamino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented is intended to support research and development activities by providing essential data on the compound's characteristics, along with standardized experimental protocols for property determination.

Core Physical and Chemical Properties

Tert-butyl 3-(methylamino)azetidine-1-carboxylate, identified by CAS number 454703-20-9, is a substituted azetidine derivative. The boc-protecting group and the methylamino functional group contribute to its specific physical and chemical behaviors.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 454703-20-9 | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 249 °C | [4][5] |

| Density | 1.04 g/cm³ | [4][5][6] |

| Flash Point | 105 °C | [4][5] |

| Water Solubility | Slightly soluble | [4][5][7] |

| pKa (Predicted) | 9.23 ± 0.20 | [4] |

| Physical Form | Solid (Note: Contradictory reports exist, with most indicating a liquid state at room temperature) | [1] |

| InChI Key | CHRBSEYIEDTNSC-UHFFFAOYSA-N | [1] |

| SMILES | CN(C1CN(C1)C(=O)OC(C)(C)C) | [1] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of organic compounds like tert-butyl 3-(methylamino)azetidine-1-carboxylate are outlined below. These are generalized protocols and may require optimization for this specific substance.

Determination of Boiling Point (Capillary Method)

The capillary method is a common technique for determining the boiling point of a small quantity of liquid.[8][9][10]

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (if using a Thiele tube)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

-

The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Boiling Point Determination Workflow

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Apparatus:

-

Pycnometer (volumetric flask)

-

Analytical balance

Procedure:

-

The empty, clean, and dry pycnometer is weighed (m₁).

-

The pycnometer is filled with the sample liquid and weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

-

The density of the sample liquid (ρ) is calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_ref where ρ_ref is the density of the reference liquid.

Density Determination Workflow

Determination of Solubility

A qualitative assessment of solubility in various solvents is a fundamental characterization step.[3][11]

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipette or dropper

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.

-

After each addition, the mixture is vigorously agitated.

-

Observations are made to determine if the solute has dissolved completely, is partially soluble, or is insoluble.

-

This process is repeated with a range of solvents (e.g., water, ethanol, dichloromethane, hexane) to build a solubility profile.

Solubility Profile Relationship

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 1-BOC-3-METHYLAMINOAZETIDINE CAS#: 454703-20-9 [m.chemicalbook.com]

- 5. 1-BOC-3-METHYLAMINOAZETIDINE [chembk.com]

- 6. tert-Butyl 3-(methylamino)azetidine-1-carboxylate , 97% , 454703-20-9 - CookeChem [cookechem.com]

- 7. 1-Boc-3-(methylamino)azetidine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Introduction: Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a substituted azetidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational properties to molecules, making it a valuable scaffold in drug design. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen provides stability during synthetic transformations, while the secondary amine offers a reactive site for further functionalization. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

The molecule consists of a central azetidine ring substituted at the 3-position with a methylamino group. The nitrogen atom of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 454703-20-9 | |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| Appearance | Solid | |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 | |

| InChI Key | CHRBSEYIEDTNSC-UHFFFAOYSA-N | |

| SMILES String | N1(CC(C1)NC)C(=O)OC(C)(C)C |

Synthesis and Workflow

The synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate typically starts from a commercially available precursor, such as 1-Boc-3-azetidinone. A common and efficient method is reductive amination, which involves the reaction of the ketone with methylamine to form an intermediate imine, followed by reduction to the desired secondary amine.

Experimental Protocols

While a specific protocol for the title compound is not detailed in the provided search results, methodologies for the synthesis of key precursors and related structures are available. These protocols are foundational for chemists working with azetidine scaffolds.

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (V-5) [1] This protocol describes the oxidation of the corresponding alcohol to the ketone, a key starting material.

-

Preparation: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL).

-

Addition of Reagents: Cool the solution to between -15°C and 5°C. Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

-

Oxidation: Add a pre-mixed aqueous solution of potassium bicarbonate (KHCO₃, 104 g) and sodium hypochlorite (NaClO, 86 g of 12% solution) in water (389 mL).

-

Reaction: Stir the mixture for 30 minutes, maintaining the temperature.

-

Work-up: After the reaction is complete, proceed with standard aqueous work-up and extraction to isolate the product.

Protocol 2: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate [2] This procedure details a Swern oxidation to produce the aldehyde derivative.

-

Activator Preparation: Add oxalyl chloride (4.28 mL, 49.8 mmol) to a solution of dimethylsulfoxide (DMSO, 0.71 mL, 9.96 mmol) in dichloromethane (DCM, 5 mL) at -78°C. Stir for 15 minutes.

-

Alcohol Addition: Add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) to the mixture.

-

Base Addition: Immediately add triethylamine (2.1 mL, 14.75 mmol).

-

Warming and Quenching: Allow the reaction to warm to room temperature, then dilute with DCM (30 mL).

-

Extraction and Purification: Wash the reaction solution with water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Research and Development

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a versatile intermediate with significant utility in pharmaceutical and chemical research. Its unique structure is leveraged to create novel molecules with specific biological activities.

-

Pharmaceutical Development: The compound is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3] The azetidine scaffold can introduce favorable pharmacokinetic properties.

-

Organic Synthesis: It serves as a versatile building block for constructing more complex molecules, valued by medicinal chemists for creating novel therapeutic agents.[3]

-

Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding, which helps in understanding biochemical pathways.[3]

-

Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, a modern therapeutic modality.[4]

-

Material Science and Agrochemicals: Beyond pharmaceuticals, it has applications in developing new polymers and in the synthesis of agrochemicals.[3]

Safety and Handling

Proper handling of tert-butyl 3-(methylamino)azetidine-1-carboxylate is essential in a laboratory setting. It is classified as acutely toxic if swallowed.

Table 2: GHS Safety Information

| Identifier | Information | Reference |

| Pictogram | GHS06 (Skull and crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. | |

| Precautionary Stmts. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [5] |

Handling Recommendations:

-

Avoid all personal contact, including inhalation.[5]

-

Use in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

-

Keep containers securely sealed when not in use.[5]

-

Store in a dry, dark, and low-temperature environment.[6]

Spectroscopic Data

While full spectra are not available in the search results, characterization of related azetidine compounds consistently relies on standard analytical techniques. For a compound like tert-butyl 3-(methylamino)azetidine-1-carboxylate, identity and purity would be confirmed using methods such as:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including signals for the azetidine ring protons, the methyl group, and the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.[7][8][9]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify functional groups, such as the C=O of the carbamate.[8]

Researchers purchasing this compound should expect a Certificate of Analysis (CoA) from the supplier, which would include data from these analytical methods to verify the structure and purity.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Tert-butyl 3-(methylamino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a synthetically versatile bifunctional molecule, featuring a reactive secondary amine and a Boc-protected ring nitrogen within a strained azetidine scaffold. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis. Its incorporation into larger molecules can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while providing a key vector for further chemical modification. This document provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications as a key intermediate in the development of therapeutic agents.

It is crucial to distinguish this compound, CAS 454703-20-9 , with the molecular formula C₉H₁₈N₂O₂ , from a structurally similar compound, tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS 1049730-81-5; C₁₀H₂₀N₂O₂). The latter contains an additional methylene spacer, which significantly alters its molecular weight and reactivity. This guide focuses exclusively on the former.

Physicochemical and Safety Data

The key quantitative data for tert-butyl 3-(methylamino)azetidine-1-carboxylate are summarized below. This compound is commercially available from various suppliers, typically with a purity of 97% or greater.

| Property | Value | Reference(s) |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| CAS Number | 454703-20-9 | [1][2] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 249 °C | [3] |

| Density | 1.04 g/cm³ | [3] |

| Flash Point | 105 °C | [3] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |

| logP (calculated) | 0.8251 | [4] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |

Safety Information:

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H301: Toxic if swallowed |

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Synthetic Protocols

While specific, detailed synthesis protocols are often proprietary, a representative experimental procedure can be derived from general methods for the synthesis of substituted azetidines. A common and effective route is the reductive amination of a ketone precursor.

Representative Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Materials:

-

Tert-butyl 3-oxoazetidine-1-carboxylate

-

Methylamine (solution in THF or water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM, add methylamine solution (1.2-1.5 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl 3-(methylamino)azetidine-1-carboxylate.

Caption: Synthetic workflow for tert-butyl 3-(methylamino)azetidine-1-carboxylate.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its utility stems from its ability to introduce the methylamino-azetidine moiety into a target molecule. This scaffold is found in numerous compounds investigated for various therapeutic areas.

The primary role of this molecule is as a versatile chemical building block. The Boc-protected nitrogen allows for selective reactions at the secondary methylamino group. Subsequently, the Boc group can be removed under acidic conditions to reveal the parent azetidine nitrogen, enabling further functionalization. This dual reactivity is highly valuable in multi-step synthetic campaigns.

Caption: Role as a versatile building block in multi-step synthesis.

Known applications include:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel drugs targeting neurological disorders and for anti-cancer drug discovery.[1]

-

Organic Synthesis: It is widely employed as a building block for constructing more complex molecules.[1]

-

Biochemical Research: It is used to synthesize derivatives for studying protein interactions and enzyme functions.[1]

-

Materials Science: The azetidine core can be incorporated into polymers and coatings to enhance properties like durability.

References

- 1. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Boc-3-(methylamino)azetidine

This technical guide provides a comprehensive overview of the synthetic route to 1-Boc-3-(methylamino)azetidine, a valuable building block in pharmaceutical research and drug development. The synthesis is a two-step process commencing with the oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone, followed by a reductive amination to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Core Synthesis Pathway

The primary synthetic route involves two key transformations:

-

Oxidation: The commercially available starting material, 1-Boc-3-hydroxyazetidine, is oxidized to the key intermediate, 1-Boc-3-azetidinone. Several oxidation protocols are effective, including Swern oxidation and the use of Dess-Martin periodinane.

-

Reductive Amination: The ketone functional group of 1-Boc-3-azetidinone is converted to the corresponding secondary amine through a reaction with methylamine in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent commonly employed for this transformation.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-azetidinone

The oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone is a critical step. The Swern oxidation is a widely used and effective method.

Protocol: Swern Oxidation

A solution of oxalyl chloride in an anhydrous solvent is cooled, followed by the addition of dimethyl sulfoxide (DMSO). The alcohol, 1-Boc-3-hydroxyazetidine, is then added, and the reaction is completed by the addition of a hindered base such as triethylamine.

-

Materials:

-

1-Boc-3-hydroxyazetidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous dichloromethane is added dropwise, ensuring the internal temperature remains below -60 °C. The reaction mixture is stirred for 45 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added to the reaction mixture, and it is allowed to warm to room temperature.

-

The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel.

-

| Parameter | Value | Reference |

| Starting Material | 1-Boc-3-hydroxyazetidine | [1] |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | [1][2] |

| Solvent | Dichloromethane | [1] |

| Temperature | -78 °C to room temperature | [1] |

| Reaction Time | Approximately 2-3 hours | [3] |

| Yield | 85.4% | [4] |

Step 2: Synthesis of 1-Boc-3-(methylamino)azetidine

The final step is the reductive amination of 1-Boc-3-azetidinone with methylamine hydrochloride using sodium triacetoxyborohydride.

Protocol: Reductive Amination

1-Boc-3-azetidinone is reacted with methylamine hydrochloride in the presence of a mild reducing agent, sodium triacetoxyborohydride. Acetic acid can be used as a catalyst.

-

Materials:

-

1-Boc-3-azetidinone

-

Methylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 1-Boc-3-azetidinone (1.0 equivalent) in 1,2-dichloroethane (0.2 M) is added methylamine hydrochloride (1.0-1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 equivalents) can be added if necessary.[5]

-

Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 30 °C.[5]

-

The reaction is stirred at room temperature for 2-24 hours and monitored by an appropriate technique (e.g., TLC or LC-MS).[5]

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-Boc-3-(methylamino)azetidine.

-

| Parameter | Value | Reference |

| Starting Material | 1-Boc-3-azetidinone | [5] |

| Key Reagents | Methylamine hydrochloride, Sodium triacetoxyborohydride | [5][6] |

| Solvent | 1,2-Dichloroethane or Dichloromethane | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 2-24 hours | [5] |

| Yield | Not specified for methylamine, but a similar reaction with dimethylamine hydrochloride yielded 77%.[6] |

Visualizations

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow for 1-Boc-3-(methylamino)azetidine.

Signaling Pathway of the Reductive Amination

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic and Synthetic Profile of tert-butyl 3-(methylamino)azetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of directly published spectra for this specific compound, this guide combines data from commercial supplier information, spectral data of closely related analogs, and established chemical principles to offer a robust predictive and practical framework for researchers.

Chemical Identity and Properties

tert-butyl 3-(methylamino)azetidine-1-carboxylate, also known as 1-Boc-3-(methylamino)azetidine, is a stable, synthetically versatile azetidine derivative.

| Property | Value |

| CAS Number | 454703-20-9[1][2][3] |

| Molecular Formula | C₉H₁₈N₂O₂[1][2][3] |

| Molecular Weight | 186.25 g/mol [1][2][3] |

| Appearance | Colorless liquid or solid[1] |

| Synonyms | 1-Boc-3-(methylamino)azetidine, 1-tert-Butoxycarbonyl-3-(methylamino)azetidine[1][2] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy

The expected proton NMR spectrum would be characterized by signals corresponding to the tert-butyl protecting group, the methylamino group, and the azetidine ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | m | 2H | Azetidine CH₂ (adjacent to N-Boc) |

| ~ 3.6 - 3.8 | m | 2H | Azetidine CH₂ (adjacent to N-Boc) |

| ~ 3.3 - 3.5 | m | 1H | Azetidine CH |

| ~ 2.4 | s | 3H | N-CH₃ |

| ~ 1.8 - 2.2 | br s | 1H | N-H |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy

The 13C NMR spectrum is expected to show distinct signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the azetidine ring, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156 | C=O (Boc) |

| ~ 79 | C(CH₃)₃ (Boc) |

| ~ 58 | Azetidine CH₂ (adjacent to N-Boc) |

| ~ 50 | Azetidine CH |

| ~ 34 | N-CH₃ |

| ~ 28 | C(CH₃)₃ (Boc) |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺.

| m/z | Ion |

| 187.14 | [M+H]⁺ |

| 131.09 | [M - C₄H₈O]⁺ (loss of isobutylene from Boc) |

| 87.08 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, broad | N-H stretch (secondary amine) |

| ~ 2975, 2870 | Strong | C-H stretch (aliphatic) |

| ~ 1690 - 1700 | Strong | C=O stretch (carbamate)[5] |

| ~ 1365, 1390 | Medium | C-H bend (tert-butyl) |

| ~ 1160 | Strong | C-O stretch (carbamate) |

Experimental Protocols

A plausible synthesis for tert-butyl 3-(methylamino)azetidine-1-carboxylate involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine.

Synthesis via Reductive Amination

This common method for forming secondary amines provides a direct route to the target compound.

Protocol:

-

Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.1 equivalents, e.g., as a solution in THF or water).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Role in Drug Discovery and Development

tert-butyl 3-(methylamino)azetidine-1-carboxylate is a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. The azetidine scaffold is a desirable feature in drug design as it can impart favorable physicochemical properties such as improved solubility and metabolic stability.

The secondary amine of the title compound allows for further functionalization, while the Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the other secondary amine for subsequent chemical transformations. This dual functionality makes it a versatile intermediate for creating libraries of compounds for screening in drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Sigma Aldrich 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester 1 kg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 1-Boc-3-(methylamino)azetidine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Tert-butyl 3-(methylamino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 3-(methylamino)azetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its NMR data, a plausible synthetic protocol, and a visualization of its synthesis, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Data

It is crucial to note that the following data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for Tert-butyl 3-(methylamino)azetidine-1-carboxylate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ (Boc) | ~1.45 | s | - |

| NH | broad s | - | |

| CH₂ (azetidine) | ~3.8 - 4.2 | m | - |

| CH (azetidine) | ~3.3 - 3.6 | m | - |

| N-CH₃ | ~2.4 | s | - |

| CH₂ (azetidine) | ~3.0 - 3.3 | m | - |

Table 2: Predicted ¹³C NMR Data for Tert-butyl 3-(methylamino)azetidine-1-carboxylate

| Carbon | Chemical Shift (δ, ppm) |

| C (CH₃)₃ (Boc) | ~28.5 |

| C (CH₃)₃ (Boc) | ~80.0 |

| C =O (Boc) | ~156.0 |

| C H₂ (azetidine) | ~55 - 60 |

| C H (azetidine) | ~50 - 55 |

| N-C H₃ | ~34.0 |

Experimental Protocols

The synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate can be achieved through various synthetic routes. A common and effective method is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine.[4]

Synthesis of Tert-butyl 3-(methylamino)azetidine-1-carboxylate via Reductive Amination

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (if using methylamine hydrochloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in dichloromethane or 1,2-dichloroethane, add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, add a base such as triethylamine (1.1-1.5 equivalents) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete (usually 2-12 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 3-(methylamino)azetidine-1-carboxylate.

NMR Sample Preparation

Materials:

-

Tert-butyl 3-(methylamino)azetidine-1-carboxylate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tube

Procedure:

-

Weigh the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a spectrometer with a frequency of 400 MHz or higher.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of tert-butyl 3-(methylamino)azetidine-1-carboxylate from tert-butyl 3-oxoazetidine-1-carboxylate via reductive amination.

Caption: Synthetic workflow for tert-butyl 3-(methylamino)azetidine-1-carboxylate.

References

Commercial Availability and Synthetic Utility of tert-Butyl 3-(Methylamino)azetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic applications of tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS: 454703-20-9). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique structural features, which can impart desirable physicochemical properties to novel therapeutic agents.

Physicochemical Properties

| Property | Value |

| CAS Number | 454703-20-9 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol [1][2] |

| IUPAC Name | tert-butyl 3-(methylamino)azetidine-1-carboxylate[3] |

| Synonyms | 1-Boc-3-(methylamino)azetidine, 1-tert-Butoxycarbonyl-3-(methylamino)azetidine[1][4] |

| Appearance | Colorless liquid[1] |

| Purity | ≥97% to ≥99% (GC)[1][3] |

| Storage Conditions | 0-8 °C[1] |

Commercial Availability

tert-Butyl 3-(methylamino)azetidine-1-carboxylate is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors and their offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| AChemBlock | A-419 | 97% | Inquire |

| Sigma-Aldrich | VBP00060-1G | AldrichCPR | 1 g[2] |

| Chem-Impex | - | ≥ 99% (GC) | Inquire[1] |

| ChemScene | CS-W005439 | ≥97% | Inquire[4] |

| BLDpharm | - | - | Inquire |

Synthesis and Experimental Protocols

The primary synthetic route to tert-butyl 3-(methylamino)azetidine-1-carboxylate involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). This reaction is a robust and widely used method for the formation of carbon-nitrogen bonds.

Experimental Protocol: Reductive Amination of N-Boc-3-azetidinone with Methylamine

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[5]

Materials:

-

N-Boc-3-azetidinone

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of N-Boc-3-azetidinone (1.0 equivalent) in 1,2-dichloroethane (DCE) at a concentration of 0.2 M, add methylamine (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 30 °C as it can be exothermic.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl 3-(methylamino)azetidine-1-carboxylate.

Applications in Drug Discovery

Azetidine derivatives are valuable building blocks in the design of novel therapeutic agents. Their incorporation into drug candidates can lead to improved metabolic stability, solubility, and target-binding affinity. One notable application of azetidine-containing compounds is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis.[6] tert-Butyl 3-(methylamino)azetidine-1-carboxylate serves as a key intermediate in the synthesis of these complex molecules.

The provided DOT script visualizes the logical flow from the synthesis of the target building block, tert-butyl 3-(methylamino)azetidine-1-carboxylate, to its incorporation into a more complex drug molecule, highlighting its role as a crucial intermediate in the drug discovery and development process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester AldrichCPR 454703-20-9 [sigmaaldrich.com]

- 3. tert-Butyl 3-(methylamino)azetidine-1-carboxylate 97% | CAS: 454703-20-9 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to Tert-butyl 3-(methylamino)azetidine-1-carboxylate and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity, making it a valuable component in the design of novel therapeutics.[1][2] Among the various functionalized azetidines, tert-butyl 3-(methylamino)azetidine-1-carboxylate serves as a critical intermediate and a versatile building block for constructing complex, biologically active molecules. This technical guide offers an in-depth exploration of its synthesis, properties, and applications, complete with detailed experimental protocols and structured data for drug development professionals.

Core Compound Properties

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is characterized by the presence of a Boc-protecting group on the ring nitrogen, which stabilizes the molecule for further synthetic transformations, and a methylamino group at the 3-position, which provides a key vector for derivatization.

| Property | Value | Reference |

| CAS Number | 454703-20-9 | [3][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 186.25 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| InChI Key | CHRBSEYIEDTNSC-UHFFFAOYSA-N | [4] |

Synthesis of Azetidine Derivatives

The construction of the strained azetidine ring has historically been a synthetic challenge. However, modern organic chemistry offers a diverse toolkit for their synthesis and functionalization.

General Synthetic Strategies

Key strategies for synthesizing the azetidine core and its derivatives include:

-

Intramolecular Cyclization: This is a common method involving the formation of a C-N bond. Advanced techniques include the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which allows for the direct conversion of a C-H bond into the C-N bond required to form the azetidine ring.[1][6]

-

[2+2] Cycloadditions: Photocycloadditions between imines and alkenes can directly form the four-membered ring, offering a convergent approach to the azetidine core.[7][8]

-

Ring Contraction/Expansion: Methods such as the ring contraction of five-membered heterocycles (e.g., N-sulfonylpyrrolidinones) or the expansion of three-membered rings (aziridines) provide alternative routes.[6][7]

-

Functionalization of Pre-formed Rings: Starting with a commercially available azetidine precursor, such as 1-Boc-3-azetidinone, allows for extensive functionalization at the 3-position. This is one of the most versatile methods for generating diverse derivatives.

A general workflow for the functionalization of a pre-formed azetidine ring is depicted below. This process often starts with a ketone, which is converted to an alkene via a Wittig or Horner-Wadsworth-Emmons reaction, followed by an aza-Michael addition to introduce a new substituent at the 3-position.

Applications in Drug Discovery

The unique structural features of azetidine derivatives make them valuable scaffolds in the development of novel therapeutics across various disease areas.[2] Their rigid structure can help lock a molecule into a desired conformation for optimal binding to a biological target.

Key Therapeutic Areas

-

Oncology: Azetidine derivatives serve as crucial building blocks for compounds exhibiting anticancer properties. They are used to synthesize molecules that can interact with biological targets involved in cancer progression.[9]

-

Neurological Disorders: Derivatives have been explored for their potential in treating neurological disorders. For example, they are used as intermediates in the synthesis of drugs targeting neurological pathways and have been investigated as sphingosine-1-phosphate (S1P) receptor agonists, which are promising for treating multiple sclerosis.[9][10]

-

Antimicrobial Agents: Preliminary research indicates that certain derivatives possess antimicrobial properties, making them candidates for the development of new drugs to combat infections.[9]

The role of these compounds as versatile building blocks in a typical drug discovery pipeline is outlined in the diagram below.

Data on Selected Derivatives

The following table summarizes key information for the parent compound and several related derivatives that serve as important intermediates or showcase the scaffold's versatility.

| Compound Name | Substituent(s) at C3 | Molecular Weight ( g/mol ) | CAS Number | Key Applications/Notes |

| tert-Butyl 3-aminoazetidine-1-carboxylate | Amino | 172.23 | 193269-78-2 | Versatile intermediate for further functionalization. |

| tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | Amino, Methyl | 186.25 | 1158758-77-0 | Introduces a quaternary center, altering conformation.[11] |

| tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate | Amino, Cyano | ~185.24 | 1254120-12-1 | Intermediate for nitriles and amines; building block for anticancer agents.[9] |

| tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate | (Methylamino)methyl | 200.28 (approx.) | N/A | Intermediate for drugs targeting neurological disorders.[10] |

| tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate | Hydroxymethyl, Methylamino | 216.28 | 1936680-39-5 | Hydroxymethyl group enhances solubility and provides a site for further reaction.[12] |

| tert-Butyl 3-formylazetidine-1-carboxylate | Formyl (Aldehyde) | 185.22 | 253177-69-4 | Key precursor for reductive amination to introduce diverse amine side chains.[13] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of these building blocks. The following are representative protocols for the synthesis of key azetidine intermediates.

Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (Horner-Wadsworth-Emmons Reaction)

This procedure describes the synthesis of an α,β-unsaturated ester intermediate, which is a versatile substrate for conjugate additions.[14]

-

Reagents & Equipment:

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

1-Boc-3-azetidinone

-

Dry Tetrahydrofuran (THF)

-

Standard laboratory glassware under an inert atmosphere

-

-

Procedure:

-

Suspend NaH (3.12 g, 78 mmol) in dry THF (250 mL) in a flask under an inert atmosphere.

-

To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

-

Continue stirring for 1 hour.

-

Quench the reaction by the careful addition of water (250 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue via flash chromatography to obtain the title compound.

-

Protocol 2: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate (Swern Oxidation)

This protocol details the oxidation of a primary alcohol to an aldehyde, a crucial functional group for further derivatization via methods like reductive amination.[13]

-

Reagents & Equipment:

-

Oxalyl chloride

-

Dimethylsulfoxide (DMSO)

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Low-temperature reaction setup (-78 °C)

-

-

Procedure:

-

Prepare a solution of oxalyl chloride (4.28 mL, 49.8 mmol) in DCM (5 mL) and cool it to -78 °C.

-

Slowly add DMSO (0.71 mL, 9.96 mmol) dropwise to the stirred solution.

-

Continue stirring at -78 °C for 15 minutes.

-

Add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) to the mixture.

-

Immediately add triethylamine (2.1 mL, 14.75 mmol).

-

Allow the reaction system to gradually warm to room temperature.

-

Dilute the mixture with DCM (30 mL) and wash with water.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to yield tert-butyl 3-formylazetidine-1-carboxylate (0.19 g, 27% yield).[13]

-

Protocol 3: General Procedure for Aza-Michael Addition to an Azetidine Intermediate

This procedure demonstrates how to add an N-heterocycle to the alkene intermediate prepared in Protocol 1 to generate a 3,3-disubstituted azetidine.[14]

-

Reagents & Equipment:

-

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (from Protocol 1)

-

Desired N-heterocyclic compound (e.g., pyrrolidine, azetidine hydrochloride)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (ACN)

-

-

Procedure:

-

Dissolve the N-heterocyclic compound (5.2 mmol), DBU (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL).

-

Stir the mixture at 65 °C for 4–16 hours (monitor by LC/MS for completion).

-

Quench the reaction by adding water (15 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography to obtain the desired product.[14]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester AldrichCPR 454703-20-9 [sigmaaldrich.com]

- 4. 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester AldrichCPR 454703-20-9 [sigmaaldrich.com]

- 5. Sigma Aldrich 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester 1 kg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Synthesis of Azetidines [manu56.magtech.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]

- 12. Buy tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate (EVT-12994069) [evitachem.com]

- 13. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Privileged Structure in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural properties and the diverse biological activities exhibited by its derivatives. The inherent ring strain of the azetidine moiety imparts a degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the biological activities of azetidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the evaluation of these activities are provided, along with quantitative data and visualizations of key signaling pathways to aid researchers in the exploration and development of novel azetidine-based therapeutics.

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and inhibitory effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and proliferation.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various azetidine derivatives against different cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50).

Table 1: Anticancer Activity of Azetidin-2-one Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | |

| B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | ||

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | MCF-7 (Breast Cancer) | Antiproliferative | 0.01 | Tubulin polymerization inhibition | [1] |

| HT-29 (Colon Cancer) | Antiproliferative | 0.003 | Tubulin polymerization inhibition | [1] | |

| Azetidine derivative 8a | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 13.5 (µg/ml) | Not specified | [2] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 10 (µg/ml) | Not specified | [2] | |

| Azetidine derivative 8b | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 32.5 (µg/ml) | Not specified | [2] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 25.9 (µg/ml) | Not specified | [2] | |

| Azetidine derivative AZ-02 | MCF-7 (Breast Cancer) | Cytotoxicity | 8.7 | Not specified | [3] |

| HCT-116 (Colon Cancer) | Cytotoxicity | 12.1 | Not specified | [3] |

Table 2: Anticancer Activity of STAT3 Inhibiting Azetidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |

| H172 (9f) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3 | [4] |

| H182 | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3 | [4] |

Antimicrobial Activity of Azetidine Derivatives

The azetidine scaffold is a core component of many β-lactam antibiotics. Beyond this well-established class, other azetidine derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected azetidine derivatives, presenting the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms.

Table 3: In Vitro Antimicrobial Activity of Azetidine Derivatives

| Compound/Derivative | Bacterial/Fungal Strain | Activity (MIC in µg/mL) | Reference(s) |

| Azetidine derivative 5a | Staphylococcus aureus | 25 | [5][6] |

| Azetidine derivative 5b | Staphylococcus aureus | 25 | [5][6] |

| Bacillus pumilus | 25 | [5][6] | |

| Azetidine derivative 5g | Staphylococcus aureus | 25 | [5][6] |

| Bacillus pumilus | 25 | [5][6] | |

| Azetidine derivative 6i | Methicillin-sensitive Staphylococcus aureus | 0.25–16.00 | [7] |

| Methicillin-resistant S. aureus (MRSA) | 0.25–16.00 | [7] | |

| Escherichia coli ATCC 35218 | 0.25–16.00 | [7] | |

| Azetidine derivative 27 | Escherichia coli | 11.7 | [8] |

| Pseudomonas aeruginosa | 11.7 | [8] | |

| Staphylococcus aureus | 23.4 | [8] | |

| Azetidine derivative 30 | Escherichia coli | 23.4 - 46.9 | [8] |

| Pseudomonas aeruginosa | 23.4 - 46.9 | [8] | |

| Staphylococcus aureus | 46.9 | [8] |

Signaling Pathways Modulated by Azetidine Compounds

Azetidine derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways are the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell growth and survival, and its constitutive activation is a hallmark of many cancers.[9] Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[4]

Caption: STAT3 Signaling Pathway and Inhibition by Azetidine Compounds.

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer development.[10][11][12]

Caption: p38 MAPK Signaling Pathway and Potential Inhibition by Azetidine Compounds.

Experimental Protocols

Standardized experimental protocols are crucial for the consistent and reliable evaluation of the biological activities of novel azetidine compounds.

General Workflow for In Vitro Evaluation of Azetidine Derivatives

Caption: General workflow for the in vitro evaluation of azetidine derivatives.

Synthesis of Azetidin-2-one Derivatives from Schiff Bases

A common method for the synthesis of the azetidin-2-one (β-lactam) ring involves the cycloaddition of a Schiff base with an acetyl chloride derivative.[6]

Protocol:

-

Schiff Base Formation: React an appropriate aromatic aldehyde with an aromatic amine in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid. Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to obtain the Schiff base precipitate, which can be filtered and recrystallized.

-

Cycloaddition: Dissolve the synthesized Schiff base in a dry aprotic solvent (e.g., dioxane or DMF).

-

Add a tertiary amine base, such as triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the precipitated triethylamine hydrochloride is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired azetidin-2-one derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[9][17][18]

Protocol:

-

Media Preparation and Inoculation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound and Control Application: Add a defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration into the wells. Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of compounds on the assembly of microtubules from purified tubulin.[2][11][16][19]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Compound Addition: Add the azetidine compounds at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C in a fluorescence plate reader.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., excitation at 360 nm, emission at 420 nm).

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to the control.

Apoptosis Assessment: Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[3][10][15][20][21]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the azetidine compounds as described for the MTT assay.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Caspase-3 Activity Measurement: Incubate the cell lysate (containing 50-200 µg of protein) with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 400-405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer drugs.[5][17][18]

Protocol:

-

Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) for at least one week before the experiment under specific pathogen-free conditions.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the azetidine compound via a suitable route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Efficacy and Toxicity Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.

This technical guide provides a foundational resource for the investigation of the biological activities of azetidine compounds. The presented data, protocols, and pathway visualizations are intended to facilitate the design and execution of further research in this promising area of drug discovery.

References

- 1. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxanim.com [maxanim.com]

- 3. immunoway.com.cn [immunoway.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. ias.ac.in [ias.ac.in]

- 14. abcam.cn [abcam.cn]

- 15. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. universalbiologicals.com [universalbiologicals.com]

- 19. takarabio.com [takarabio.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has carved a significant niche in medicinal chemistry, transitioning from a synthetic curiosity to a validated "privileged scaffold."[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, endows it with a unique combination of chemical reactivity and metabolic stability.[2][3] This, coupled with its distinct three-dimensional geometry and ability to introduce polarity, allows for the exploration of novel chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5][6] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and effects on the central nervous system.[7][8] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of azetidine-containing compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Unique Properties of the Azetidine Scaffold

The utility of the azetidine scaffold in drug design stems from its unique structural and physicochemical properties. Unlike flat aromatic rings, the puckered four-membered ring provides specific three-dimensional exit vectors for substituents, which can lead to improved binding affinity and selectivity for biological targets.[6] This non-planar structure contributes to an increased fraction of sp³ carbons in drug candidates, a feature often associated with higher clinical success rates.